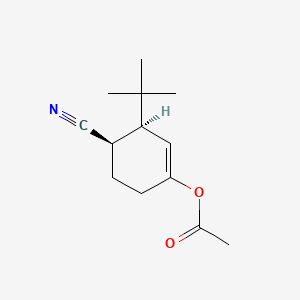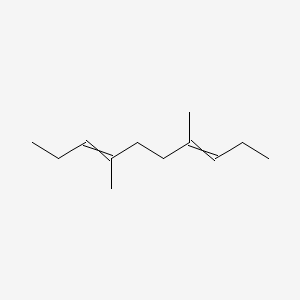
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide is a synthetic peptide derivative that has garnered interest in various scientific fields due to its unique structural and functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure high efficiency and minimal by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide can undergo various chemical reactions, including:
Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amide bonds in the peptide can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic reagents such as hydroxylamine can be used for amide bond cleavage.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Cleavage products of the peptide backbone.
Aplicaciones Científicas De Investigación
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide involves its interaction with specific molecular targets and pathways. The cysteine residue’s thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the peptide can modulate protein-protein interactions, affecting various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- S-benzyl-L-cysteinyl-L-prolyl-L-leucylglycinamide
- N-benzyloxycarbonyl-L-prolyl-L-leucylglycinamide
- L-prolyl-L-leucylglycinamide
Uniqueness
N-Acetyl-L-cysteinyl-L-prolyl-L-leucylglycinamide stands out due to its acetylated cysteine residue, which imparts unique redox properties and enhances its stability. This modification distinguishes it from other similar peptides and contributes to its diverse range of applications.
Propiedades
Número CAS |
66080-68-0 |
|---|---|
Fórmula molecular |
C18H31N5O5S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-acetamido-3-sulfanylpropanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H31N5O5S/c1-10(2)7-12(16(26)20-8-15(19)25)22-17(27)14-5-4-6-23(14)18(28)13(9-29)21-11(3)24/h10,12-14,29H,4-9H2,1-3H3,(H2,19,25)(H,20,26)(H,21,24)(H,22,27)/t12-,13-,14-/m0/s1 |
Clave InChI |
BUDFATMZLGSHFA-IHRRRGAJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)C |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


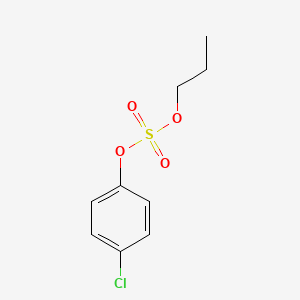



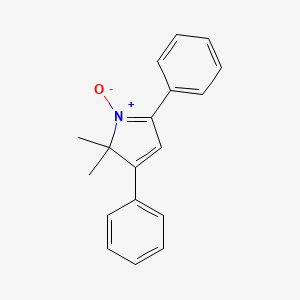
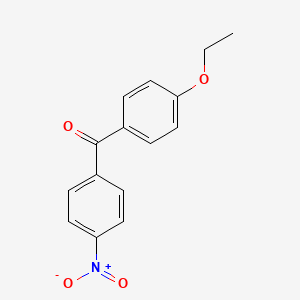
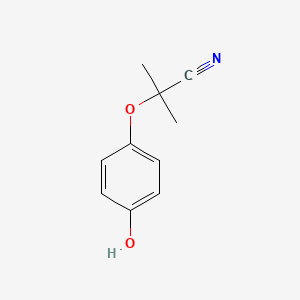
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

